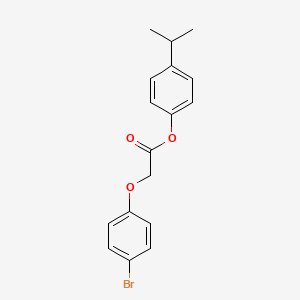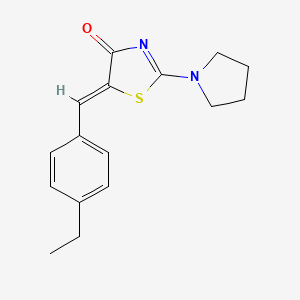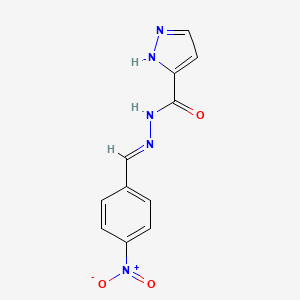![molecular formula C18H16IN3O2S B5578137 3-[(3-iodo-4-methoxybenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5578137.png)
3-[(3-iodo-4-methoxybenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The synthesis and analysis of benzothienopyrimidine derivatives have been a topic of significant interest due to their potential in various biological applications. Such compounds, including tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-ones and related structures, have been explored for their synthesis routes, molecular structure, chemical reactions, and properties.
Synthesis Analysis
The synthesis of related compounds involves several key steps, including condensation reactions, the use of different substituents, and cyclization processes to achieve the desired chemical structures. For example, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide involves condensation and chlorination steps, followed by crystallization to achieve the tetragonal system of the compound (Huang et al., 2020)(Huang et al., 2020).
Molecular Structure Analysis
Molecular structure analysis often employs X-ray crystallography and density functional theory (DFT) to determine the crystal structure and optimized geometric bond lengths and angles, providing insights into the electronic characteristics of the compound (Huang et al., 2020)(Huang et al., 2020).
Chemical Reactions and Properties
Chemical reactions typically involve interactions with various reagents to introduce or modify functional groups, influencing the compound's chemical properties. For instance, reaction pathways involving amino groups, mercapto groups, and aldehydes or ketones are common in synthesizing benzothienopyrimidine derivatives, which can exhibit significant biological activities (Ashalatha et al., 2007)(Ashalatha et al., 2007).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding the compound's stability and potential applications. These properties are often determined using various spectroscopic and crystallographic methods.
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and electronic structure, are evaluated through experimental and theoretical studies. For example, DFT studies can reveal HOMO and LUMO energies, indicating the compound's chemical reactivity and stability (Huang et al., 2020)(Huang et al., 2020).
Wissenschaftliche Forschungsanwendungen
Synthesis and Potential Pharmacological Activities
- This compound has been synthesized in studies exploring novel heterocyclic compounds with potential pharmacological activities. One such study focused on the synthesis of new benzothiazole pyrimidine derivatives, which demonstrated significant in vitro antibacterial and antifungal activities against various pathogens, highlighting the compound's potential as a lead in drug discovery (Maddila et al., 2016).
Anti-Inflammatory and Analgesic Properties
- Research has been conducted on derivatives of this compound for their anti-inflammatory and analgesic properties. In one study, new chemical structures were synthesized and screened as inhibitors of cyclooxygenase-1 and -2 (COX-1/COX-2), showing significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Anticancer Potential
- Another significant application is in the field of cancer research. A related compound showed marked inhibition against various human cancer cell lines, displaying promising anticancer activity. This highlights the potential of such compounds in developing new cancer therapies (Huang et al., 2020).
Fluorescence and Computational Analysis
- The compound and its derivatives have been studied for their solid-state fluorescence properties. This research is crucial in the development of new fluorescent materials for various applications, including sensing and imaging (Yokota et al., 2012).
Antimicrobial Agents
- Some derivatives of this compound have been synthesized specifically as potential antimicrobial agents. Preliminary testing revealed notable activity against certain strains of bacteria and fungi, suggesting its utility in combating microbial infections (Soliman et al., 2009).
Other Biological Activities
- Research into derivatives of this compound has also revealed various biological activities, including anti-inflammatory, CNS depressant, and antimicrobial properties. Some synthesized compounds exhibited promising biological activities in preclinical testing (Ashalatha et al., 2007).
Eigenschaften
IUPAC Name |
3-[(E)-(3-iodo-4-methoxyphenyl)methylideneamino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16IN3O2S/c1-24-14-7-6-11(8-13(14)19)9-21-22-10-20-17-16(18(22)23)12-4-2-3-5-15(12)25-17/h6-10H,2-5H2,1H3/b21-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXDRJLZFDIJHT-ZVBGSRNCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NN2C=NC3=C(C2=O)C4=C(S3)CCCC4)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/N2C=NC3=C(C2=O)C4=C(S3)CCCC4)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16IN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{2-[2-(1-methylethylidene)hydrazino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5578074.png)
![2-(dimethylamino)-6-[(dimethylamino)methylene]-7-phenyl-7,8-dihydro-5(6H)-quinolinone](/img/structure/B5578075.png)
![4-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5578080.png)
![methyl 5-chloro-4-[(2,2-dimethylpropanoyl)amino]-2-methoxybenzoate](/img/structure/B5578088.png)
![3-(2-phenoxyethyl)-8-(3-pyridin-4-ylpropanoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5578094.png)


![3-methyl-8-(1,3-thiazol-2-ylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5578110.png)

![N-ethyl-2-(3-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5578129.png)
![N-[1-(3-fluorophenyl)-4-(2-oxo-1,3-oxazolidin-3-yl)-1H-indazol-3-yl]cyclobutanecarboxamide](/img/structure/B5578131.png)

![3-[(1,3-benzodioxol-5-ylmethylene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5578136.png)
![N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5578143.png)